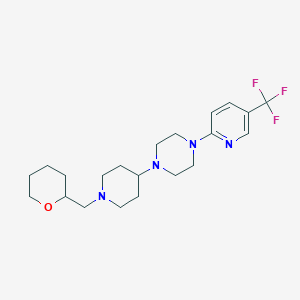

![molecular formula C13H13F3N4O B2375677 N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 956742-44-2](/img/structure/B2375677.png)

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

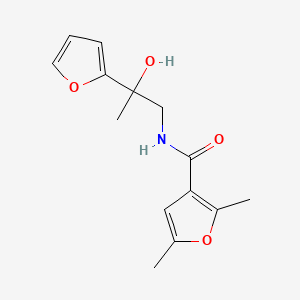

The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-N’-[3-(trifluoromethyl)phenyl]urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance binding affinity to biological targets .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a urea core, with a 1,3-dimethyl-1H-pyrazol-5-yl group and a 3-(trifluoromethyl)phenyl group attached to the nitrogen atoms of the urea .Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, depending on the substituents attached to the urea core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

MAP Kinase Inhibition

- N-pyrazole, N'-thiazole-ureas, structurally related to the queried compound, are potent inhibitors of p38α mitogen-activated protein kinase (MAPK). These compounds, including 4-(3-tert-Butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)-phenyl]acetic acid, demonstrate significant inhibition of p38α activity and MK2 phosphorylation in cells (Getlik et al., 2012).

Anti-Staphylococcal Activity

- 4-diazopyrazole derivatives, synthesized from 1-(R-substituted-phenyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)ureas, show notable anti-staphylococcal properties, with certain compounds exhibiting significant inhibition of biofilm formation in Staphylococcus aureus strains (Raimondi et al., 2012).

Pyranopyrazoles Synthesis

- A series of pyranopyrazoles, including derivatives of 1,3-dimethyl-1H-pyrazol-5-yl, have been synthesized and characterized, with theoretical studies providing insights into their molecular orbitals and nodal patterns (Al-Amiery et al., 2012).

Anticancer Applications

- Novel pyridine derivatives bearing structures similar to the queried compound demonstrate significant in vitro anticancer activity against various cancer cell lines, including liver, colon, and breast cancer cells. Some compounds within this series showed higher antitumor activity than standard drugs (Hafez & El-Gazzar, 2020).

Antimicrobial Activity

- N-Benzyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, a compound related to the query, demonstrates moderate antimicrobial activity, indicating its potential use in infection control (Demirci, 2016).

Spectral Property Analysis

- Studies on compounds with a pyrazole structure, such as N-(coumarin-3-yl)-N'-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea, provide detailed information on their crystal structure and spectral properties, enhancing our understanding of their chemical characteristics (Zhang et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4O/c1-8-6-11(20(2)19-8)18-12(21)17-10-5-3-4-9(7-10)13(14,15)16/h3-7H,1-2H3,(H2,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZCAOAGIHTTDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

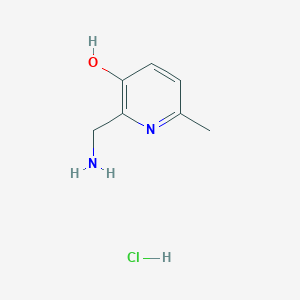

![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)

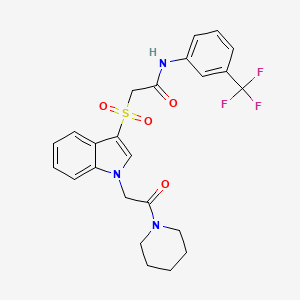

![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)

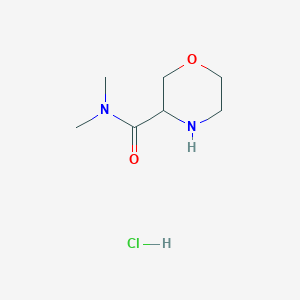

![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)

![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)

![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375605.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2375609.png)

![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2375611.png)